molecular formula C7H6ClN3O B2605622 (6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol CAS No. 91371-83-4

(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No. B2605622
CAS RN: 91371-83-4
M. Wt: 183.6
InChI Key: PTIBCDFDXHVLLM-UHFFFAOYSA-N
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Description

“(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields (51%–99%) when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct .


Molecular Structure Analysis

The molecular structure of imidazopyridines comprises an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5- b ]pyridines, imidazo [4,5- c ]pyridines, imidazo [1,5- a ]pyridines and imidazo [1,2- a ]pyridines .


Chemical Reactions Analysis

Imidazopyridines have been found to react with various compounds under different conditions. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .

Scientific Research Applications

Antimicrobial Agent Development

Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial properties. The structural framework of these compounds allows for the synthesis of new derivatives that can be potent against various microbial strains . Researchers have conducted experimental and theoretical studies to understand the interaction of these molecules with microbial cells and to optimize their antimicrobial features.

Cancer Research

The ability of imidazo[4,5-b]pyridine derivatives to influence cellular pathways makes them valuable in cancer research. They have been studied for their potential as inhibitors of specific proteins involved in cancer cell proliferation . These compounds can be designed to target cancer cells selectively, reducing the impact on healthy cells.

Central Nervous System Disorders

Due to their structural similarity to purines, imidazo[4,5-b]pyridine derivatives are significant in the development of treatments for central nervous system disorders. They have been found to act as GABA_A receptor positive allosteric modulators, which can be beneficial in treating conditions like anxiety and epilepsy .

Digestive System Medications

The pharmacological potential of imidazo[4,5-b]pyridine derivatives extends to the digestive system as well. They have been identified as proton pump inhibitors and could be used in the treatment of conditions such as acid reflux and peptic ulcers .

Anti-inflammatory Applications

Some imidazo[4,5-b]pyridine compounds have shown anti-inflammatory properties, making them candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) . Their ability to modulate inflammatory pathways can be harnessed to treat various inflammatory diseases.

Antiviral Research

These derivatives have also been evaluated for their antiviral activity. Studies have assessed their efficacy against a range of viruses by first determining their cytotoxic effects on virus host cell lines using assays like the colorimetric MTS assay . This research could lead to the development of new antiviral medications.

Future Directions

Imidazopyridines have shown significant potential in various fields, especially in medicinal chemistry . Their ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc., foregrounds their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . Therefore, future research directions could focus on exploring their potential in these areas further.

properties

IUPAC Name

(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIBCDFDXHVLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol

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